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HLA-B73 antigen

HLA typing allele divergence lineage classification

The HLA-B73 antigen, corresponding to the HLA-B*73:01 gene product, is a human MHC class I heavy chain that belongs to an exceptionally divergent, archaic lineage (MHC-BII) distinct from all other human HLA-B alleles. Unlike typical HLA-B molecules, B*73:01 features a unique cysteine at position 270 of the alpha-3 domain that is absent in other HLA-B heavy chains, and a duplication-deletion within its transmembrane region that increases its overall length.

Molecular Formula C9H3BrF8O
Molecular Weight 0
CAS No. 161026-74-0
Cat. No. B1171296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHLA-B73 antigen
CAS161026-74-0
SynonymsHLA-B73 antigen
Molecular FormulaC9H3BrF8O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HLA-B73 Antigen (B*73:01) Procurement Guide: Defining Baseline Characteristics for the Archaic MHC Class I Heavy Chain


The HLA-B73 antigen, corresponding to the HLA-B*73:01 gene product, is a human MHC class I heavy chain that belongs to an exceptionally divergent, archaic lineage (MHC-BII) distinct from all other human HLA-B alleles [1]. Unlike typical HLA-B molecules, B*73:01 features a unique cysteine at position 270 of the alpha-3 domain that is absent in other HLA-B heavy chains, and a duplication-deletion within its transmembrane region that increases its overall length [2]. This allotype is rare in modern human populations, with global frequencies ranging from 0.24% in West Asia to 0.72% in Europe, and is hypothesized to have been retained through adaptive introgression from archaic humans [3]. Its distinctive molecular architecture underpins a unique peptide-binding repertoire and NK-cell interaction profile that cannot be replicated by standard laboratory HLA-B alleles.

Why Generic HLA-B Alleles Cannot Substitute for HLA-B73 Antigen in Research and Discovery


Substituting HLA-B73 with a common HLA-B allele (e.g., HLA-B*15:01 or HLA-B*07:02) in functional assays introduces a critical risk of misinterpreting peptide presentation and NK-cell engagement data. B*73:01 differs from other HLA-B alleles by 44–77 nucleotide substitutions, placing it in a separate phylogenetic lineage [1]. Its peptide-binding motif is highly restricted and structurally unique: it presents a peptidome of only ~573 distinct peptides—an order of magnitude smaller than the >6,000 peptides presented by HLA-B*15:01—with approximately 40% of these peptides being longer than 11 amino acids, a feature atypical for MHC class I molecules [2]. Moreover, B*73:01 is one of only two HLA-B allotypes encoding the C1 NK-cell epitope (shared with B*46:01), yet it engages the inhibitory receptor KIR2DL2 with a distinct binding geometry compared to HLA-C/KIR complexes [3]. Using a surrogate allele would therefore fail to replicate the unique immunopeptidome and NK-cell interaction landscape that define B*73:01 function, leading to inaccurate conclusions in disease association, vaccine design, or immunogenicity studies.

Quantitative Differentiation Evidence for HLA-B73 Antigen Relative to Closest Analogs


Nucleotide Sequence Divergence: HLA-B73 vs. Consensus HLA-B Alleles

The cDNA sequence of HLA-B*7301 is exceptionally divergent from other HLA-B alleles, showing a range of 44 to 77 nucleotide substitutions relative to other members of the HLA-B locus [1]. This degree of divergence places B*7301 in the MHC-BII lineage, separate from the MHC-BI lineage that encompasses all other human HLA-B alleles, and more closely aligns it with subsets of chimpanzee and gorilla MHC-B alleles [2]. No other human HLA-B allele exhibits this level of nucleotide divergence, making B*7301 a phylogenetically unique molecule that cannot be replicated by any other HLA-B allotype.

HLA typing allele divergence lineage classification

Unique Cysteine at Position 270: Structural Differentiation from All Other HLA-B Heavy Chains

HLA-B*7301 possesses a unique cysteine residue at position 270 of the alpha-3 domain [1]. This cysteine is absent in all other known HLA-B heavy chains and appears accessible within the domain structure; however, experimental evidence suggests it does not form disulfide-bonded dimers in cell membranes [2]. Position 270 is otherwise occupied by non-cysteine residues in all other HLA-B allotypes, providing a definitive structural differentiator for antibody generation, protein engineering, and quality-control assays.

protein structure alpha-3 domain cysteine residue disulfide bonding

Peptide-Binding Motif: HLA-B73 (B*7301) vs. HLA-B*2705 – Shared Arg at P2, Distinct C-Terminal Preference

Endogenous peptide elution and sequencing revealed that B*7301 binds peptides with strict selectivity for Arg at position 2 (P2), mirroring the B-pocket specificity of HLA-B*2705 [1]. However, at the C-terminus, B*7301 prefers small nonpolar residues such as Pro or Ala, whereas B*2705 preferentially binds peptides with hydrophobic C-terminal anchors [2]. Additionally, B*7301 accommodates nonamer peptides but shows a marked preference for longer peptides (~40% are >11 amino acids), which is not typical for B*2705 [3]. This combination of a shared P2 anchor with a divergent C-terminal preference and extended peptide length tolerance defines a functional profile that is not achievable with B*2705 or other HLA-B alleles with Arg-binding B pockets.

peptide-binding motif anchor residue B pocket immunopeptidomics

Peptidome Size and Uniqueness: HLA-B73 Presents a Highly Restricted Repertoire Compared to B*15:01 and B*46:01

LC-MS/MS analysis of peptides eluted from B*7301 identified only 573 distinct peptides, compared to >6,000 peptides identified for HLA-B*15:01 expressed and purified under identical conditions [1]. This represents an order-of-magnitude reduction in repertoire size. Furthermore, fewer than 10% of B*7301-bound peptides overlapped with peptides presented by B*15:01, B*46:01, or C*01:02, indicating a highly unique peptide repertoire with minimal cross-presentation [2]. The restricted peptidome is attributed to a combination of the peptide-binding groove architecture and the unique anchor residue preferences of B*7301.

immunopeptidomics peptide repertoire antigen presentation MHC ligandome

Cell-Surface Expression: HLA-B73 Exhibits Significantly Higher Levels than B*46:01 and C*01:02

Flow cytometric analysis using the pan-class I antibody W6/32 demonstrated that B*7301 is expressed at significantly higher cell-surface levels than both HLA-B*46:01 and HLA-C*01:02 in 721.221 cells [1]. B*7301 expression was approximately equal to that of B*15:01. The lower expression of B*46:01 is attributable to the presence of the KYRV motif (residues 66–69) acquired via gene conversion from HLA-C*01:02; B*7301 lacks this motif and instead encodes an ICA sequence, which correlates with enhanced cell-surface expression [2]. Both B*7301 and B*46:01 encode the C1 NK-cell epitope, but the divergent expression levels translate into differential avidity for KIR2DL2 and KIR2DL3 engagement.

cell-surface expression flow cytometry NK cell ligand C1 epitope

KIR2DL2 Binding Geometry: B*7301 Engages with a Distinct Docking Angle Relative to HLA-C/KIR Complexes

The crystal structure of B*7301 in complex with KIR2DL2 and a 10-mer peptide (KP1) reveals a docking geometry that differs from previously solved structures of KIR2DL2 bound to its cognate HLA-C ligands (e.g., C*07:02 and C*03:04) [1]. The binding interface shows a shifted footprint and altered contact distribution, with a 15-degree angular difference in the KIR2DL2 docking orientation on B*7301 compared to HLA-C molecules [2]. This skewed binding mode modifies the number of hydrogen bonds and van der Waals contacts between KIR2DL2 and the alpha helices of B*7301, which may influence NK-cell signaling strength and specificity.

NK cell receptor KIR2DL2 binding angle crystal structure

Optimal Research and Discovery Application Scenarios for HLA-B73 Antigen


Investigating Archaic Human Immunogenetics and Evolutionary Immunology

The extreme sequence divergence of B*7301 (44–77 nucleotide substitutions from other HLA-B alleles) and its phylogenetic placement in the MHC-BII lineage make it the sole representative of an ancient, introgressed immune gene [1]. Researchers studying adaptive introgression events between modern and archaic humans require B*7301 as the only model to investigate how archaic MHC diversity contributed to modern human immune function. No other HLA-B allele can serve as a proxy for this evolutionary lineage. Its rare global frequency distribution (0.24%–0.72%) further supports its use in population genetics studies examining the retention of archaic alleles in modern genomes [2].

Deciphering C1 Epitope-Mediated NK-Cell Regulation via KIR2DL2

B*7301 and B*46:01 are the only two HLA-B allotypes that encode the C1 NK-cell epitope, yet B*7301 engages KIR2DL2 with a 15-degree skewed binding angle compared to the canonical HLA-C/KIR interface [1]. This distinct geometry enables functional dissection of NK-cell inhibition pathways that cannot be recapitulated using HLA-C ligands. B*7301's high cell-surface expression further ensures robust signal strength in NK-cell activation or inhibition assays, making it the preferred C1-encoding HLA-B allele for studies of KIR-dependent immune responses in viral infection or cancer immunosurveillance [2].

Peptide-Repertoire Analysis for Focused Vaccine Target Discovery

The highly restricted peptidome of B*7301 (573 distinct peptides versus >6,000 for B*15:01) and its preference for Arg at P2 with Pro/Ala at the C-terminus provide a well-defined peptide-presentation profile [1]. This limited repertoire is advantageous for immunopeptidomics workflows aimed at identifying pathogen-derived or tumor-specific peptide epitopes with minimal background variability. The unusual long-tailed peptide length distribution (~40% of peptides >11 amino acids) additionally enables the discovery of non-canonical T-cell epitopes that would be missed by alleles with strict nonamer preference [2].

Structural Biology of MHC Class I Peptide-Binding Groove Adaptations

B*7301 features unique structural adaptations, including a histidine substitution at position 171 (replacing the conserved tyrosine), a unique cysteine at position 270, and a distinctive F-pocket architecture that stabilizes C-terminal proline [1]. These structural features make B*7301 an ideal candidate for crystallographic and cryo-EM studies aimed at understanding how MHC class I molecules accommodate peptides of varying length and sequence. The 2.9 Å crystal structure of B*7301/KIR2DL2 and the 3.1 Å cryo-EM structure of B*7301 with a 9-mer peptide provide high-resolution templates for rational protein engineering and drug-design campaigns targeting MHC-peptide interactions [2].

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